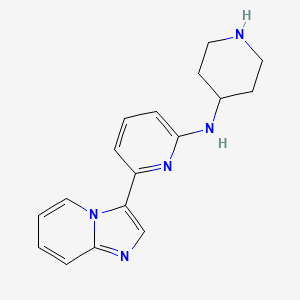
JAK3-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JAK3-IN-5 is a novel Selective JAK3 Inhibitor with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket.
Aplicaciones Científicas De Investigación
Inhibition of JAK3-Related Signaling in Immune Cells
JAK3-IN-5's role in scientific research primarily centers around its potential to inhibit Janus kinase 3 (JAK3) activity. JAK3 is crucial for T cell development and is activated by cytokines that utilize the interleukin-2 receptor common gamma chain. Inhibiting JAK3 with agents like JAK3-IN-5 can thus control lymphoid-derived diseases. For instance, Tyrphostin AG-490, a JAK3 inhibitor, potently inhibits the autokinase activity of JAK3 and the subsequent activation of signal transducers and activators of transcription 5a and 5b (STAT5a/b), impacting the proliferation of human T cells (Kirken et al., 1999).
Role in Cytokine Signaling and Immune Function
Research indicates that the N-terminal domains of JAK3 are critical for binding to the common gamma chain, a shared subunit of receptors for various interleukins. This association is fundamental for signaling pathways in immune cells, highlighting JAK3's importance in immune response regulation (Chen et al., 1997).
Potential in Organ Transplantation
JAK3 inhibition has been explored in the context of organ transplantation. A specific JAK3 inhibitor, CP-690,550, showed significant potential in prolonging survival in murine models of heart transplantation and in nonhuman primates receiving kidney transplants. This suggests JAK3-IN-5 could be pivotal in developing therapeutics for organ transplant rejection (Changelian et al., 2003).
Regulation of JAK3 Expression
Understanding the regulation of JAK3 expression is also critical. The Jak3 promoter has been characterized, revealing segments that exhibit lymphoid-specific promoter activity and responsiveness to TCR signals. This is essential in understanding Jak3 expression in hematopoietic cells and its implications in lymphoid development and immune function (Aringer et al., 2003).
Insights into JAK3 Function in Reproductive Cells
JAK3 is also implicated in reproductive cell function. Its regulation was observed in the granulosa cells of bovine preovulatory follicles, with differential expression affecting follicular development. This broadens the understanding of JAK3's role beyond hematopoietic cells (Ndiaye et al., 2016).
Role in Developmental Defects and Disease
JAK3 kinase-deficient mice show severe defects in lymphoid cells, highlighting Jak3's crucial role in lymphoid cell development. These findings have implications for understanding genetic disorders like severe combined immunodeficiency (SCID) (Park et al., 1995).
Propiedades
Nombre del producto |
JAK3-IN-5 |
|---|---|
Fórmula molecular |
C25H26N6O2 |
Peso molecular |
442.523 |
Nombre IUPAC |
(E/Z)-2-Cyano-N,N-dimethyl-3-(5-(1-((1S,2R)-2-methylcyclohexyl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)acrylamide |
InChI |
InChI=1S/C25H26N6O2/c1-15-6-4-5-7-20(15)31-22-18-10-11-27-23(18)28-14-19(22)29-24(31)21-9-8-17(33-21)12-16(13-26)25(32)30(2)3/h8-12,14-15,20H,4-7H2,1-3H3,(H,27,28)/b16-12+/t15-,20+/m1/s1 |
Clave InChI |
LVVYJCDRPPCFEQ-LXKDNNOJSA-N |
SMILES |
O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C(NC=C4)C4=C3N2[C@@H]5[C@H](C)CCCC5)O1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JAK3-IN-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)

![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)